

Check Availability & Pricing

# EC359: A First-in-Class LIFR Inhibitor for Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | EC359    |           |
| Cat. No.:            | B2459536 | Get Quote |

A Technical Guide on the Discovery, Development, and Mechanism of Action of EC359

This technical guide provides a comprehensive overview of **EC359**, a novel, first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LIF/LIFR signaling axis in cancer. This document details the discovery, mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this potent and orally bioavailable inhibitor.

## Introduction to LIF/LIFR Signaling and its Role in Cancer

The Leukemia Inhibitory Factor (LIF) and its receptor (LIFR) are key players in a signaling pathway that is frequently overexpressed in various solid tumors, including triple-negative breast cancer (TNBC), ovarian, endometrial, renal, and pancreatic cancers.[1][2][3] The LIF/LIFR axis is critically involved in tumor progression, metastasis, cancer stem cell maintenance, and resistance to therapy.[1][4][5] Upon binding of LIF to the LIFR, a heterodimer is formed with the gp130 receptor, initiating downstream signaling cascades.[6][7] The primary signaling pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways.[1][6][8] The activation of these pathways promotes cell survival, proliferation, and invasion while inhibiting apoptosis.[1][8] Given its



central role in oncogenesis, the LIF/LIFR signaling axis represents a promising target for cancer therapy.[1]

## **Discovery and Development of EC359**

EC359 was rationally designed as a small molecule inhibitor that emulates the LIF/LIFR binding interface.[9] It was developed through synthetic modifications of a first-generation steroidal LIF inhibitor, EC330, with the goal of reducing its binding to classical steroid receptors and improving its oral bioavailability.[10] Through in silico docking studies, EC359 was predicted to interact at the LIF/LIFR binding interface.[9] Subsequent biophysical assays confirmed a direct and high-affinity interaction with LIFR.[9][10][11] This novel agent has demonstrated significant preclinical anti-tumor activity and favorable pharmacological properties, positioning it as a promising candidate for clinical development.[4][5][9]

Below is a diagram illustrating the discovery and development workflow for **EC359**.



Click to download full resolution via product page

Caption: **EC359** Discovery and Development Workflow.

**Quantitative Data Summary** 

The following tables summarize the key quantitative data for **EC359** from various preclinical studies.

Table 1: Binding Affinity and In Vitro Potency of EC359



| Parameter                               | Value      | Cell Lines/Assay<br>Conditions                           | Source   |
|-----------------------------------------|------------|----------------------------------------------------------|----------|
| Binding Affinity (Kd)                   | 10.2 nM    | Surface Plasmon<br>Resonance (SPR)                       | [11]     |
| Binding Affinity                        | 81 μΜ      | Surface Plasmon<br>Resonance (SPR)                       | [10]     |
| IC50 (TNBC Cell<br>Viability)           | 10 - 50 nM | MDA-MB-231, BT-<br>549, SUM-159, MDA-<br>MB-468, HCC1806 | [11][12] |
| IC50 (Ovarian Cancer<br>Cell Viability) | 2 - 12 nM  | Ras/Raf-driven<br>ovarian cancer cell<br>lines           | [2]      |
| IC50 (ER+ Breast<br>Cancer Cells)       | >1000 nM   | Estrogen Receptor-<br>positive breast cancer<br>cells    | [13]     |

Note: The discrepancy in binding affinity values may be due to different experimental conditions or recombinant protein constructs used in the respective studies.

Table 2: In Vivo Efficacy of EC359



| Cancer Model                         | Treatment                     | Outcome                                    | Source |
|--------------------------------------|-------------------------------|--------------------------------------------|--------|
| TNBC Xenograft<br>(MDA-MB-231)       | 5 mg/kg, s.c., 3<br>days/week | Significant reduction in tumor progression | [4]    |
| TNBC Xenograft                       | 1 and 5 mg/kg                 | Dose-dependent reduction in tumor burden   | [10]   |
| TNBC Patient-Derived Xenograft (PDX) | Not specified                 | Significant reduction in tumor progression | [4][5] |
| Ovarian Cancer<br>Xenograft & PDX    | Combination with trametinib   | Significant reduction in tumor growth      | [2]    |
| Endometrial Cancer<br>PDX            | Not specified                 | Significant reduction in tumor progression | [3]    |

## **Mechanism of Action**

**EC359** is a potent and selective inhibitor of the LIFR that directly interacts with the receptor to block the binding of LIF and other ligands such as Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1).[4][9][11] This blockade of ligand binding prevents the activation of LIFR and its associated downstream signaling pathways.

The inhibitory effects of **EC359** on key oncogenic signaling pathways are summarized below:

- JAK/STAT Pathway: EC359 treatment substantially reduces the LIF-induced phosphorylation and activation of STAT3.[4][11] This leads to a significant reduction in the expression of known STAT3 target genes, such as STAT1, TGFB1, JUNB, and MCL-1.[11]
- PI3K/AKT/mTOR Pathway: EC359 treatment leads to a decrease in the phosphorylation of AKT, mTOR, and the downstream effector S6 in cancer cells.[4][9][11]
- MAPK Pathway: The activation of the MAPK pathway, as measured by the phosphorylation of ERK1/2, is also attenuated by EC359.[9][11]
- Pro-Apoptotic Signaling: Interestingly, **EC359** treatment has been shown to increase the phosphorylation of the pro-apoptotic p38 MAPK in some cancer cell lines.[11]



The diagram below illustrates the LIFR signaling pathway and the inhibitory action of EC359.



Click to download full resolution via product page



Caption: LIFR Signaling Pathway and **EC359** Inhibition.

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies used in the discovery and characterization of **EC359**.[9]

## In Silico Docking Studies

- Objective: To predict the binding interaction of EC359 with the LIF/LIFR complex.
- Methodology: Molecular docking simulations were performed using computational software.
   The crystal structure of the LIF/LIFR complex was used as the target. EC359 was docked into the putative binding site at the LIF/LIFR interface to predict binding poses and estimate binding affinity.

## **Biophysical Binding Assays**

- Surface Plasmon Resonance (SPR):
  - Objective: To confirm the direct binding of EC359 to LIFR and to determine the binding affinity (Kd).[10]
  - Methodology: Recombinant LIFR or LIF protein was immobilized on a sensor chip. EC359
    at various concentrations was flowed over the chip, and the change in the refractive index
    at the surface, which is proportional to the mass of bound analyte, was measured in realtime. Binding kinetics (association and dissociation rates) were analyzed to calculate the
    equilibrium dissociation constant (Kd).[4][10]
- Microscale Thermophoresis (MST):
  - Objective: To provide an independent confirmation of the direct interaction between EC359
     and LIFR.[9]
  - Methodology: A fluorescently labeled LIFR protein was mixed with varying concentrations of EC359. The movement of the fluorescent molecules along a microscopic temperature gradient was measured. A change in the thermophoretic movement upon binding of EC359 indicates a direct interaction.



## In Vitro Cell-Based Assays

- Cell Viability Assays (MTT, CellTiter-Glo):
  - Objective: To determine the effect of EC359 on the viability and proliferation of cancer cells.[9][11]
  - Methodology: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of EC359 for a specified period (e.g., 72 hours).[11] Cell viability was assessed using either the MTT assay, which measures the metabolic activity of viable cells, or the CellTiter-Glo assay, which quantifies ATP levels as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
- Colony Formation Assay:
  - Objective: To assess the effect of EC359 on the long-term survival and clonogenic potential of cancer cells.[3][10]
  - Methodology: A low density of cells was seeded in 6-well plates and treated with EC359.
     The cells were allowed to grow for 1-2 weeks until visible colonies formed. The colonies were then fixed, stained (e.g., with crystal violet), and counted.
- Invasion Assay (Matrigel):
  - Objective: To evaluate the effect of EC359 on the invasive potential of cancer cells.[3][11]
  - Methodology: Boyden chambers with Matrigel-coated inserts were used. Cancer cells were seeded in the upper chamber in serum-free media with or without EC359. The lower chamber contained media with a chemoattractant (e.g., fetal bovine serum). After incubation, non-invading cells were removed from the upper surface of the insert, and the cells that had invaded through the Matrigel to the lower surface were fixed, stained, and counted.
- Apoptosis Assays:
  - Objective: To determine if EC359 induces apoptosis in cancer cells.[9][11]



#### Methodology:

- Caspase-3/7 Activity Assay: Cells were treated with EC359, and the activity of executioner caspases 3 and 7 was measured using a luminogenic or fluorogenic substrate.[11]
- Annexin V Staining: **EC359**-treated cells were stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide). The percentage of apoptotic cells was quantified by flow cytometry.[11]

## **Mechanistic Studies**

- Western Blotting:
  - Objective: To analyze the effect of EC359 on the expression and phosphorylation status of proteins in the LIFR signaling pathway.[9][11]
  - Methodology: Cells were treated with EC359 for a specified time, often following stimulation with LIF. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of STAT3, AKT, mTOR, and ERK, followed by detection with secondary antibodies.
- Reporter Gene Assays:
  - Objective: To functionally assess the inhibition of STAT3 transcriptional activity by EC359.
     [4][9]
  - Methodology: Cells stably expressing a luciferase reporter gene under the control of a STAT3-responsive promoter were pre-treated with EC359 and then stimulated with LIF.
     Luciferase activity was measured as an indicator of STAT3 transcriptional activity.
- RNA-Sequencing (RNA-Seq):
  - Objective: To identify the global transcriptional changes induced by EC359 treatment.



 Methodology: RNA was extracted from control and EC359-treated cells. RNA-seq libraries were prepared and sequenced. The resulting data was analyzed to identify differentially expressed genes and modulated signaling pathways.

### In Vivo Preclinical Models

- Xenograft and Patient-Derived Xenograft (PDX) Models:
  - Objective: To evaluate the in vivo anti-tumor efficacy and toxicity of EC359.[3][4][9]
  - Methodology: Human cancer cells (xenograft) or patient tumor fragments (PDX) were implanted subcutaneously into immunodeficient mice. Once tumors were established, mice were treated with vehicle control or EC359. Tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised for further analysis.

## Conclusion

EC359 is a first-in-class, potent, and orally bioavailable small molecule inhibitor of LIFR. It effectively blocks the activation of multiple oncogenic signaling pathways, including JAK/STAT3, PI3K/AKT/mTOR, and MAPK.[4][9][11] Preclinical studies have demonstrated its significant anti-proliferative, pro-apoptotic, and anti-invasive effects in a variety of cancer models.[3][4][5] With its distinct pharmacological advantages and strong preclinical rationale, EC359 represents a novel and promising targeted therapeutic agent for cancers driven by aberrant LIF/LIFR signaling.[4][5] Further clinical investigation is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Targeting LIF/LIFR signaling in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wago.org [wago.org]



- 4. EC359-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC359: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [EC359: A First-in-Class LIFR Inhibitor for Oncogenic Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2459536#ec359-lifr-inhibitor-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com